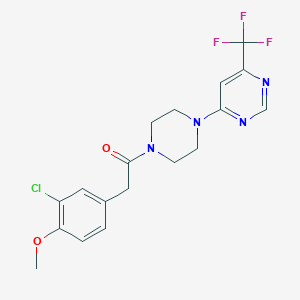
2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClF3N2O, with a molecular weight of approximately 407.81 g/mol. The structure features a chloro-substituted methoxyphenyl moiety linked to a piperazine derivative, which is further substituted with a trifluoromethyl-pyrimidine group. This unique structure suggests potential interactions with biological targets.
Research indicates that compounds with similar structural motifs often exhibit activity through modulation of various signaling pathways. For instance, derivatives containing piperazine and pyrimidine rings have been shown to interact with neurotransmitter receptors and kinases, potentially influencing neuropharmacological responses and anti-inflammatory pathways.
1. Anti-inflammatory Effects
Recent studies have demonstrated that compounds structurally related to the target molecule can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, derivatives have shown significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. This suggests that the compound may be effective in managing inflammation-related disorders by downregulating pro-inflammatory mediators .
2. Anticancer Potential
The compound's structural similarity to known anticancer agents raises interest regarding its potential cytotoxic effects on cancer cell lines. For example, studies on similar pyrimidine derivatives have indicated their ability to induce cell cycle arrest and apoptosis in various cancer types, including breast and colorectal cancers. The specific interaction with cyclin-dependent kinases (CDKs) has been noted as a critical mechanism for inhibiting tumor growth .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing IC50 values that suggest significant growth inhibition. For instance, compounds demonstrated IC50 values ranging from 0.25 μM to 0.5 μM against sensitive cancer cell lines, indicating promising therapeutic potential .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinity of the compound to key targets such as iNOS and COX-2. The results indicated strong hydrophobic interactions, supporting the hypothesis that this compound could serve as a lead for developing anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-12(8-13(14)19)9-17(27)26-6-4-25(5-7-26)16-10-15(18(20,21)22)23-11-24-16/h2-3,8,10-11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXLEYIZSFORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













